Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Descripción

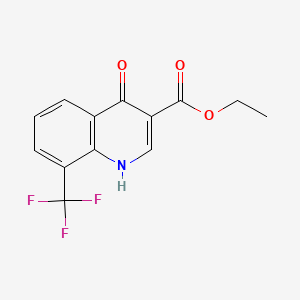

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 23851-84-5) is a quinoline derivative characterized by a hydroxyl group at position 4, a trifluoromethyl (CF₃) group at position 8, and an ethyl ester at position 3 (Figure 1). This compound is commercially available in 1 g ($120) and 5 g ($360) quantities . Its structural features make it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting GABA receptors or as a precursor for heterocyclic modifications .

The CF₃ group enhances lipophilicity and metabolic stability, a trait critical in drug design . The hydroxyl group participates in hydrogen bonding, influencing crystal packing (e.g., dihedral angles of 50.27° and 82.78° between the triazole and quinoline rings in derivatives) .

Propiedades

Número CAS |

23851-84-5 |

|---|---|

Fórmula molecular |

C13H10F3NO3 |

Peso molecular |

285.22 g/mol |

Nombre IUPAC |

ethyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-2-carboxylate |

InChI |

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-10(18)7-4-3-5-8(11(7)17-9)13(14,15)16/h3-6H,2H2,1H3,(H,17,18) |

Clave InChI |

POYCJJNDSYSSLI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(F)(F)F |

SMILES canónico |

CCOC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F |

Otros números CAS |

23851-84-5 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethyl acetic anhydride . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various quinoline derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.

Biology

The compound exhibits notable antimicrobial properties , showing efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Medicine

Research has highlighted its potential as an anticancer agent , particularly against:

- MCF-7 Mammary Gland Cancer Cell Line: Moderate cytotoxicity observed.

- HePG2 Hepatocellular Carcinoma Cell Line: Significant reductions in cell viability noted.

The compound's mechanism of action involves the inhibition of various enzymes, including topoisomerase and thymidylate synthase, which are crucial for DNA replication and repair.

Case Studies and Research Findings

Industrial Applications

In addition to its research applications, this compound is utilized in the production of various pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing dyes and pigments as well.

Mecanismo De Acción

The mechanism of action of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as topoisomerase and thymidylate synthase, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Position 8

Table 1: Substituent Variations at Position 8

Positional Isomerism: CF₃ at Position 6 vs. 8

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9) shares structural similarity (85%) with the target compound but differs in CF₃ placement .

Functional Group Modifications

Table 2: Variations at Position 4

Crystal Structure and Packing

- Target Derivative (C23H17Cl2F3N4O3): Monoclinic P21/c space group; a = 10.0414 Å, β = 128.559° .

- Ethyl 4-oxo-8-(CF₃) Analogs: Planar quinoline systems with distinct dihedral angles (e.g., 38.17° between quinoline and dichlorophenyl rings) .

Actividad Biológica

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative that has garnered attention for its significant biological activities, particularly in cancer research and antimicrobial applications. This article provides an in-depth review of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a hydroxy group at the 4-position, a trifluoromethyl group at the 8-position, and an ethyl ester at the carboxylate position (3-position). Its molecular formula is with a molecular weight of approximately 293.22 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound exhibits antiproliferative activity by inhibiting key enzymes involved in cell division and DNA replication, such as topoisomerases and protein kinases .

- Cytotoxic Effects : It has been shown to induce cytotoxic effects in several cancer cell lines, leading to apoptosis through mechanisms involving oxidative stress and DNA damage .

Anticancer Properties

This compound has demonstrated moderate cytotoxic activity against various cancer cell lines:

| Cell Line | Cytotoxic Activity |

|---|---|

| MCF-7 (breast cancer) | Moderate |

| HePG2 (liver cancer) | Moderate |

| HCT-116 (colon cancer) | Weak |

This compound's ability to inhibit cell proliferation makes it a candidate for further research in anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a potential lead compound for developing new antibiotics .

Case Studies and Research Findings

- Cytotoxicity Studies : Research conducted on the MCF-7 and HePG2 cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

- Antimicrobial Testing : A series of experiments demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives indicated that the trifluoromethyl group enhances biological activity by increasing lipophilicity and altering interaction dynamics with target enzymes .

Q & A

Q. What is the synthetic route for Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, and how is purity ensured?

The compound is synthesized via a multi-step reaction starting with 1-(bromomethyl)-2,4-dichlorobenzene and ethyl 4-(prop-2-en-1-yloxy)-8-(trifluoromethyl)quinoline-3-carboxylate under controlled conditions. Key steps include:

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the primary method. Single crystals are grown via slow evaporation of ethanol solutions. Data collection uses a Bruker APEX DUO CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K. Structural refinement employs SHELXTL software, with hydrogen bonding and dihedral angles analyzed to confirm stereochemistry . Key metrics:

Q. What are the primary biological activities reported for this compound?

Preliminary studies indicate moderate cytotoxic activity against MCF-7 (breast cancer) and HePG2 (liver cancer) cell lines. Antimicrobial screening shows activity against bacterial strains like E. coli and S. aureus, attributed to the trifluoromethyl group enhancing membrane permeability .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during refinement be resolved?

Discrepancies (e.g., thermal motion, occupancy ratios) are addressed by:

- Validation tools : Using PLATON to check for missed symmetry or twinning .

- Parameter constraints : Applying isotropic displacement parameters (Uiso) for H-atoms and refining heavy atoms anisotropically .

- Data completeness : Ensuring a high data-to-parameter ratio (>25:1) and Rint < 0.03 to minimize errors .

Q. What strategies optimize hydrogen-bonding interactions in the crystal packing?

Hydrogen-bond geometry is tuned via:

- Solvent selection : Ethanol promotes C–H⋯O/N/F interactions by stabilizing polar groups .

- Temperature control : Low-temperature (100 K) data collection reduces thermal disorder, enhancing resolution of weak interactions (e.g., π–π stacking, centroid distance = 3.7037 Å) .

- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance dipole interactions .

Q. How does trifluoromethyl substitution influence bioactivity, and how is this analyzed?

The CF3 group increases lipophilicity and metabolic stability. Structure-activity relationship (SAR) studies involve:

Q. What methodologies resolve by-products during synthesis?

By-products (e.g., regioisomers) are managed via:

- Reaction optimization : Adjusting stoichiometry (e.g., excess allyl bromide) or temperature .

- Analytical techniques : LC-MS and preparative HPLC isolate impurities. For example, a Sharpless click reaction by-product was identified via ¹H NMR coupling constants .

Methodological Notes

- Crystallography : SHELXTL and WinGX are critical for structure solution and refinement .

- Bioactivity : Dose-response curves (0.1–100 µM) and controls (e.g., cisplatin for cytotoxicity) ensure reproducibility .

- Synthetic yield : Typically 30–40%; improved to 60% via microwave-assisted synthesis in recent trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.